REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([N+:23]([O-])=O)([CH2:21][OH:22])[CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)O.[H][H].[ClH:28]>CO.[C].[Pd]>[CH3:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:5][CH2:4][C:3]([NH2:23])([CH2:2][OH:1])[CH2:21][OH:22])=[CH:8][CH:9]=1.[ClH:28] |f:4.5,6.7|
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
OCC(CC(O)C1=CC=C(C=C1)CCCCCCCC)(CO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
DISTILLATION
|
Details
|
methyl alcohol was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (50 ml)
|
Type
|
ADDITION
|
Details
|
a 1N hydrochloric acid (50 ml) was added
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the resultant solid were recrystallized from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCC=1C=CC(=CC1)CCC(CO)(CO)N.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |